molecular formula C21H21ClN4O2 B6477384 N-(3-chloro-2-methylphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide CAS No. 2640835-66-9

N-(3-chloro-2-methylphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide

Cat. No.: B6477384
CAS No.: 2640835-66-9
M. Wt: 396.9 g/mol
InChI Key: NJZOWVPWTBPRPO-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide is a synthetic small molecule characterized by a central ethanediamide (oxalamide) bridge connecting two aromatic moieties. The structure comprises:

  • Aryl Group 1: A 3-chloro-2-methylphenyl substituent, contributing steric bulk and electron-withdrawing properties via the chloro group.
  • Aryl Group 2: A 4-(1-methyl-1H-pyrazol-5-yl)phenyl group linked via an ethyl spacer.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c1-14-17(22)4-3-5-18(14)25-21(28)20(27)23-12-10-15-6-8-16(9-7-15)19-11-13-24-26(19)2/h3-9,11,13H,10,12H2,1-2H3,(H,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZOWVPWTBPRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including enzyme inhibition, anti-cancer properties, and other pharmacological effects, supported by case studies and research findings.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, highlighting its potential as a therapeutic agent.

1. Enzyme Inhibition

Recent studies have indicated that derivatives of the compound exhibit significant enzyme inhibitory activity. For instance, a related compound, 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea, demonstrated exceptional urease inhibitory activity with an IC50 value of 0.0019 µM, outperforming standard thiourea (IC50 = 4.7455 µM) . This suggests that similar derivatives may possess potent enzyme inhibition capabilities.

2. Anti-Cancer Properties

The compound has been evaluated for its anti-cancer properties in several studies. In vitro assays revealed that certain analogs exhibited cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs were found to induce apoptosis in cancer cells by activating caspase pathways .

3. Antimicrobial Activity

Antimicrobial assessments have shown that related compounds possess activity against pathogenic bacteria. For example, derivatives of the compound were tested against Staphylococcus aureus and demonstrated significant antibacterial activity .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
Enzyme InhibitionIC50 = 0.0019 µM for urease inhibition
Anti-CancerInduced apoptosis in cancer cell lines
AntimicrobialEffective against Staphylococcus aureus

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary data suggest that it may interact with specific target proteins involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Key Differences :

  • Substituent Modifications :
    • The pyrazole-phenyl group in the target compound is replaced with a 1-methyl-2,3-dihydro-1H-indol-5-yl moiety, introducing a bicyclic indole system with partial saturation.
    • A 4-methylpiperazinyl group is appended to the ethyl spacer, enhancing solubility via its basic nitrogen.

Hypothesized Impacts :

  • Solubility : The piperazinyl group in the analog likely improves aqueous solubility compared to the pyrazole-phenyl group in the target compound, which is more lipophilic .
  • Target Binding : The dihydroindole’s planar structure may alter π-π stacking interactions, while the piperazine could introduce steric hindrance or hydrogen bonding at target sites.

Pyrazole-Containing Sulfonamide Derivatives

Example: 4-Amino-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide () Key Differences:

  • Core Structure : The sulfonamide backbone replaces the ethanediamide bridge.
  • Substituents : A 3-methylpyrazole is directly linked to the sulfonamide nitrogen.

Hypothesized Impacts :

  • Pharmacokinetics : The sulfonamide group may increase metabolic stability compared to the hydrolytically labile ethanediamide bridge.
  • Electron Distribution : The sulfonamide’s electron-withdrawing nature could reduce aromatic electron density, affecting binding to targets reliant on charge-transfer interactions .

Data Tables

Table 1: Structural Comparison of Ethanediamide Derivatives

Compound Name Substituent 1 Substituent 2 Functional Group Modifications
N-(3-chloro-2-methylphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide (Target) 3-chloro-2-methylphenyl 4-(1-methyl-1H-pyrazol-5-yl)phenyl + ethyl Ethanediamide bridge
N-(3-Chloro-2-methylphenyl)-N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazinyl)ethyl]ethanediamide 3-chloro-2-methylphenyl 1-methyl-2,3-dihydroindol-5-yl + piperazine Ethanediamide bridge + piperazinyl group

Table 2: Hypothesized Physicochemical Properties

Compound Molecular Weight (g/mol)* logP (Predicted) Aqueous Solubility (Predicted)
Target Compound ~421.9 3.8 Low (due to lipophilic groups)
Piperazinyl Analog ~483.4 2.5 Moderate (piperazine basicity)

*Calculated using average atomic masses.

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